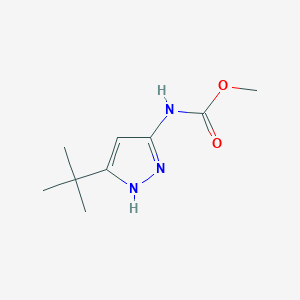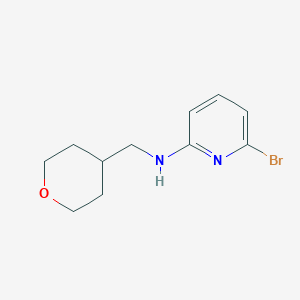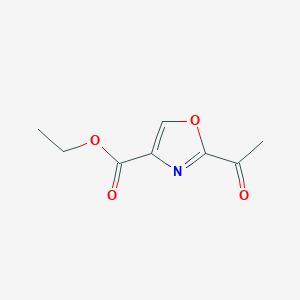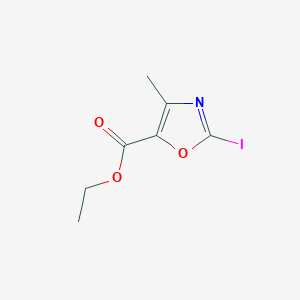![molecular formula C12H11N3O B8742836 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine CAS No. 51299-51-5](/img/structure/B8742836.png)
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a benzoxazole core substituted with an amino group and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminophenol with 1-methyl-2-pyrrolecarboxaldehyde under acidic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal salts or acids may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylbenzoxazole
- 2-Amino-6-methylbenzoxazole
- 2-Amino-7-methylbenzoxazole
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine is unique due to the presence of the pyrrolyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
51299-51-5 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(1-methylpyrrol-2-yl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H11N3O/c1-15-6-2-3-10(15)12-14-9-7-8(13)4-5-11(9)16-12/h2-7H,13H2,1H3 |
InChI Key |
DNTSRSNYISICML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NC3=C(O2)C=CC(=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[[(2,3-Difluorophenyl)methyl]thio]-4,6-pyrimidinediamine](/img/structure/B8742832.png)



